molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

Cat. No.: B1290550
CAS No.: 952182-14-8
M. Wt: 281.15 g/mol
InChI Key: ZOIHOUTZDWHDBD-UHFFFAOYSA-N
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Description

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C11H13BrN4. It is a derivative of imidazo[1,2-b]pyridazine, featuring a bromine atom at the 3-position and a piperidinyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-b]pyridazine core .

Mechanism of Action

The mechanism of action of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidinyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIHOUTZDWHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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